

CAS number for 1,2,3,4-Cyclobutanetetracarboxylic acid

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Compound of Interest

Compound Name: 1,2,3,4-Cyclobutanetetracarboxylic acid

Cat. No.: B7791076

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An In-Depth Technical Guide to **1,2,3,4-Cyclobutanetetracarboxylic Acid**

Abstract

This technical guide provides a comprehensive overview of **1,2,3,4-Cyclobutanetetracarboxylic acid** (CBTA), a pivotal building block in materials science and a scaffold of interest for chemical and pharmaceutical research. The document delves into its nomenclature, stereoisomerism, physicochemical properties, and detailed synthesis protocols. Emphasis is placed on the synthesis and applications of its primary derivative, **1,2,3,4-Cyclobutanetetracarboxylic dianhydride** (CBDA), a key monomer for high-performance polyimides. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile compound.

Chemical Identity and Nomenclature

1,2,3,4-Cyclobutanetetracarboxylic acid is a saturated carbocyclic compound characterized by a four-membered ring substituted with four carboxyl groups. Due to its multiple stereoisomers and common use in derivative forms, precise identification is crucial.

The most commonly referenced CAS Number for the acid is 53159-92-5.[\[1\]](#)[\[2\]](#) However, other identifiers are frequently associated with its various forms.

Identifier	Value	Source(s)
IUPAC Name	cyclobutane-1,2,3,4-tetracarboxylic acid	[1]
Primary CAS No.	53159-92-5	[1] [2] [3]
Alternate CAS No.	720-21-8	[1]
EC Number	625-969-2	[1]
Molecular Formula	C ₈ H ₈ O ₈	[1]
Molecular Weight	232.14 g/mol	[1]
InChIKey	CURBACXRQKTCKZ-UHFFFAOYSA-N	[1]
PubChem CID	266034	[1]
CAS No. (Dianhydride)	4415-87-6	[4]

Physicochemical Properties

The physical and chemical characteristics of CBTA are dictated by its dense arrangement of polar carboxylic acid groups on a compact cycloaliphatic scaffold.

Property	Value	Source(s)
Physical State	White solid / crystalline powder	[2] [5]
Melting Point	~242 °C (decomposes)	[3]
Boiling Point	439.2±45.0 °C at 760 mmHg (Predicted)	[3]
Solubility	Soluble in methanol (10 mg/mL)	[3]
pKa (Predicted)	Not available	
LogP	-1.9	[1] [3]
Density	1.9±0.1 g/cm ³ (Predicted)	[3]

The Critical Role of Stereoisomerism

1,2,3,4-Cyclobutanetetracarboxylic acid has four stereogenic centers, giving rise to multiple stereoisomers. The spatial orientation of the four carboxylic acid groups (axial vs. equatorial, or "up" vs. "down" relative to the ring) defines the molecule's shape, symmetry, and reactivity. Contrary to some suggestions of five isomers, analysis of the molecule's symmetry reveals a total of four unique stereoisomers.^{[6][7]} None of these are optically active, as they all possess either a plane or point of symmetry.^[7]

Caption: The four distinct, achiral stereoisomers of CBTA.

The specific isomer obtained from synthesis dictates the geometry of the resulting polymers and other downstream products. The most common synthetic methods, such as the photodimerization of maleic anhydride, yield specific stereoisomers based on the reaction mechanism.

Synthesis and Preparation: A Technical Workflow

The most prevalent and industrially significant route to CBTA and its dianhydride involves a [2+2] cycloaddition reaction under ultraviolet (UV) irradiation, typically starting from maleic anhydride or its esters.^{[4][5]} This photochemical approach is highly efficient for forming the strained cyclobutane ring.



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Caption: General synthesis workflow for CBTA and its dianhydride.

Experimental Protocol 1: Synthesis of CBTA from Dimethyl Maleate

This protocol proceeds in two stages: photochemical cycloaddition to form the tetramethyl ester, followed by acid hydrolysis.^[5]

Part A: Synthesis of Tetramethyl cyclobutane-1,2,3,4-tetracarboxylate

- **Reactor Setup:** In a photochemical reactor, dissolve 20g of dimethyl maleate in 100g of deionized water.
- **Inert Atmosphere:** Purge the reactor with nitrogen to create an inert atmosphere, preventing side reactions.
- **Photoreaction:** While maintaining a temperature of 10°C, irradiate the solution with a UV light source for 20 hours. A white solid will precipitate.
- **Isolation:** Collect the white crystalline powder by filtration and dry under reduced pressure at 60°C. This yields tetramethyl cyclobutane-1,2,3,4-tetracarboxylate.

Part B: Hydrolysis to 1,2,3,4-Cyclobutanetetracarboxylic Acid (CBTA)

- **Reaction Setup:** In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 10g of the tetramethyl ester from Part A and 30g of hydrochloric acid.
- **Hydrolysis:** Heat the mixture to 80°C and maintain the reaction for 20 hours.
- **Isolation:** Cool the reaction mixture, collect the resulting solid by filtration, and dry to yield CBTA.

Experimental Protocol 2: Synthesis of 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride (CBDA)

CBDA can be synthesized either directly from maleic anhydride or by dehydrating the tetracarboxylic acid.

Method A: Direct Synthesis from Maleic Anhydride[4]

- **Reactor Setup:** To a quartz glass photoreactor, add 100g of maleic anhydride and 250ml of ethyl acetate. Stir for complete dissolution.
- **Photoreaction:** Irradiate the solution with UV light (e.g., 300nm) for 24 hours with stirring. An air-cooling system should be used to prevent excessive temperature increase. A white solid

is obtained.

- **Dehydration & Recrystallization:** The solid obtained is an intermediate. Add it to acetic anhydride and heat slowly to 150°C for 24 hours. Filter the hot solution to remove impurities and recrystallize from cold ($\leq 0^{\circ}\text{C}$) to obtain a yellow solid.
- **Purification:** Wash the solid with 1,4-dioxane to remove residual acetic anhydride and dry in a vacuum oven at 60°C for 48 hours to yield pure CBDA.

Method B: Dehydration of CBTA^[5]

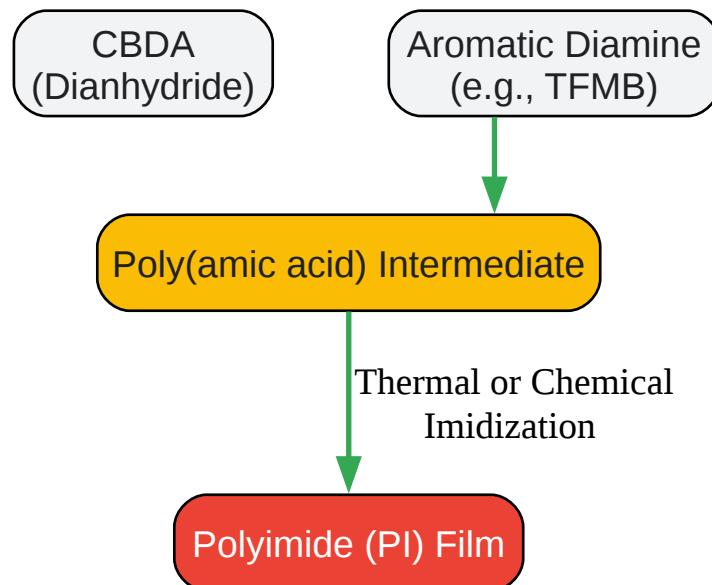
- **Reaction Setup:** In a three-necked flask, add 10g of CBTA and 60g of acetic anhydride.
- **Dehydration:** Heat the mixture to 140°C and react for 25 hours.
- **Isolation:** Cool the solution to room temperature, concentrate, and dry to obtain CBDA as a white powder.

Applications in Materials Science and Drug Development

Cornerstone of High-Performance Polyimides

The primary application of CBTA, via its dianhydride (CBDA), is as a monomer for the synthesis of semi-alicyclic polyimides. These polymers offer a unique and highly desirable combination of properties compared to fully aromatic polyimides.^[8]

- **Optical Transparency:** The non-planar, saturated cyclobutane structure disrupts the charge-transfer complexes common in aromatic polyimides, resulting in colorless or highly transparent films.^[8] This is critical for applications in flexible displays and optical components.^[9]
- **Low Dielectric Constant:** The aliphatic nature of the cyclobutane ring leads to a lower dielectric constant, making these polyimides ideal for use in high-frequency electronics, such as those required for 5G telecommunications.^{[5][8]}
- **Thermal Stability:** Despite the aliphatic component, these polyimides retain high glass transition temperatures and excellent thermal stability, rivaling their aromatic counterparts.^[5]



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Caption: Polymerization of CBDA to form high-performance polyimide films.

Scaffold in Medicinal Chemistry

While direct applications of CBTA in pharmaceuticals are not widespread, the cyclobutane motif is increasingly recognized as a valuable scaffold in drug design.[\[10\]](#)[\[11\]](#) Its rigid, three-dimensional structure provides several advantages:

- Conformational Restriction: The puckered ring locks pendant functional groups into specific spatial orientations, which can improve binding affinity and selectivity for biological targets.
[\[11\]](#)
- Metabolic Stability: The cyclobutane core is chemically inert and resistant to metabolic degradation compared to more flexible alkyl chains or other ring systems.[\[10\]](#)
- Bioisostere: It can serve as a non-planar bioisostere for phenyl rings or other cyclic systems, helping to optimize solubility, reduce toxicity, and explore new chemical space.[\[10\]](#)

The four carboxylic acid groups on CBTA offer multiple attachment points for creating complex, rigid molecules as potential inhibitors or receptor ligands. This makes it an attractive, albeit underexplored, starting point for library synthesis in drug discovery programs.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **1,2,3,4-cyclobutanetetracarboxylic acid** is classified with the following hazards:

- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)

Precautionary Statements: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of dust. Recommended PPE includes an N95 dust mask.

Conclusion

1,2,3,4-Cyclobutanetetracarboxylic acid, identified primarily by CAS number 53159-92-5, is more than a simple polycarboxylic acid. Its unique stereochemistry and the properties it imparts to its derivatives make it a highly valuable molecule. Its dianhydride is a critical component in the production of advanced polyimides with superior optical and dielectric properties essential for next-generation electronics. Furthermore, its rigid cyclobutane framework presents significant, though largely untapped, potential as a scaffold for the design of novel therapeutics. A thorough understanding of its synthesis, stereoisomerism, and reactivity is essential for leveraging its full potential in both materials science and medicinal chemistry.

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